

Selectivity Profile of Protein Kinase Inhibitor PF-6683324 Against a Kinase Panel

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Compound of Interest

Compound Name: Protein kinase inhibitor 6

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This guide provides a detailed comparison of the selectivity profile of PF-6683324, a potent inhibitor of Protein Tyrosine Kinase 6 (PTK6), against a broad panel of kinases. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the inhibitor's performance and potential applications.

Data Presentation

The selectivity of PF-6683324 was assessed against a panel of over 320 kinases. The primary target, PTK6, is potently inhibited with a biochemical IC₅₀ of 76 nM and a cellular IC₅₀ of 0.7 µM.^[1] The following table summarizes the inhibitory activity of PF-6683324 against its primary target and other kinases that showed significant inhibition at a concentration of 1µM.^{[1][2]}

Target Kinase	Biochemical IC ₅₀ (nM)	Cellular IC ₅₀ (µM)	Other Significantly Inhibited Kinases (>80% Inhibition @ 1µM)
PTK6 (BRK)	76	0.7	CAMKK1, CAMKK2, DYRK1B, EPHB1, GAK, MAP4K5, MINK1, MYO3B, PFKFB3, PHKG2, SLK, STK33, TNIK

Experimental Protocols

The determination of kinase inhibition is crucial for selectivity profiling. The data presented in this guide was generated using a radiometric kinase assay, a gold-standard method for quantifying kinase activity.^{[3][4][5][6]}

Radiometric Kinase Assay (³³P-ATP Filter Binding Assay)

This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

- Purified kinase
- Specific peptide or protein substrate
- [γ -³³P]ATP
- Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and other cofactors)
- PF-6683324 or other test compounds dissolved in DMSO
- Phosphocellulose filter plates
- Wash buffer (e.g., phosphoric acid)
- Scintillation counter

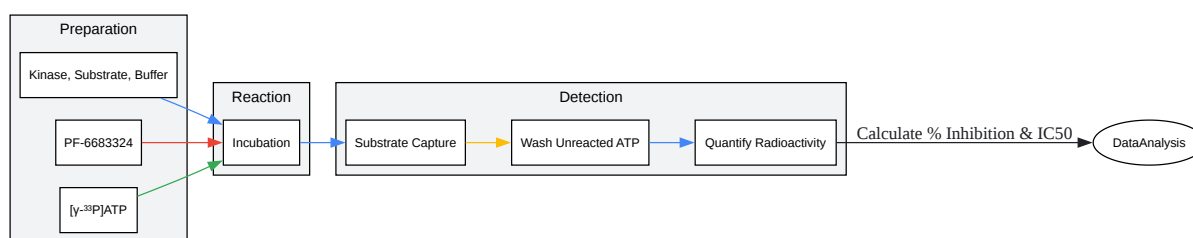
Procedure:

- **Reaction Setup:** A master mix containing the kinase, substrate, and kinase reaction buffer is prepared.
- **Compound Addition:** The test compound (PF-6683324) at various concentrations is added to the wells of a microplate. A DMSO control (vehicle) is also included.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of [γ -³³P]ATP.

- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
- Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ -³³P]ATP is washed away.
- Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

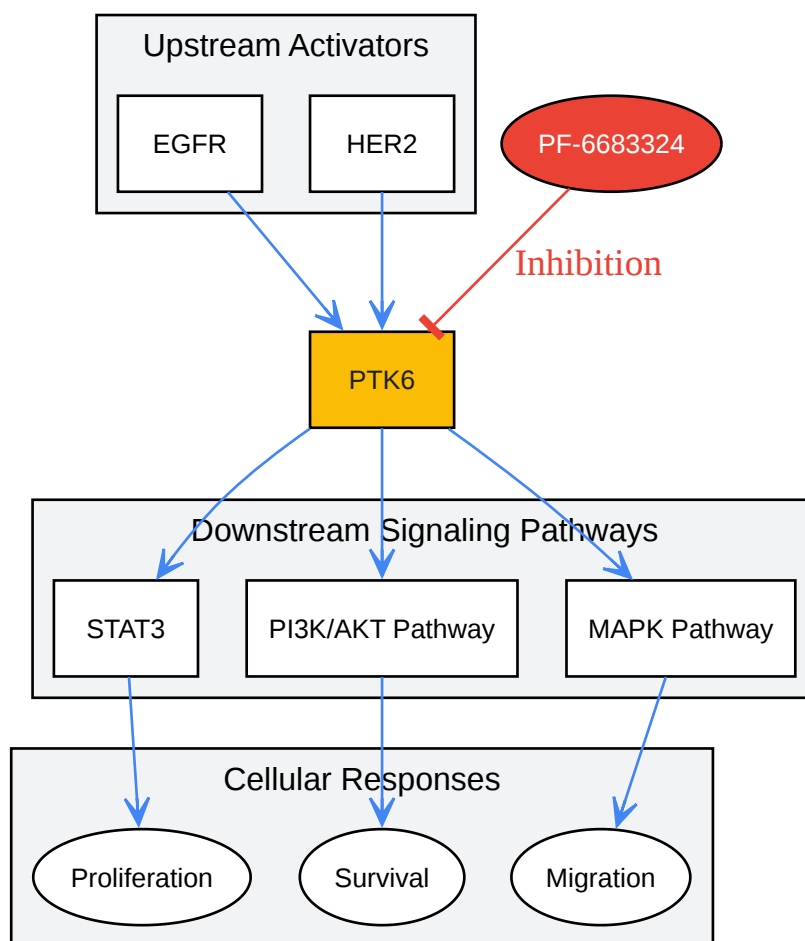
Visualizations

To provide a clearer understanding of the experimental workflow and the biological context of PTK6 inhibition, the following diagrams have been generated using Graphviz.



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Experimental workflow for radiometric kinase assay.



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Simplified PTK6 signaling pathway and its inhibition.

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